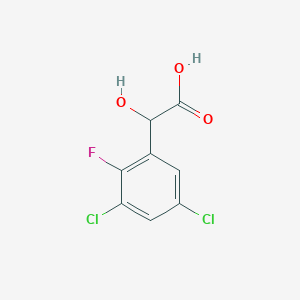

3,5-Dichloro-2-fluoromandelic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYMIQUECIDYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amination and Halogenation Strategy

One of the primary approaches involves the amination of a suitably halogenated aromatic precursor, followed by selective halogenation or substitution to introduce fluorine and chlorine groups at specific positions.

Amination of halogenated aromatic compounds:

This involves treating chlorinated and trifluoromethylated pyridines or benzenes with ammonia under controlled conditions, yielding amino derivatives that serve as intermediates. For example, in a process similar to that described for pyridines, ammonia reacts with chlorinated pyridines to produce amino derivatives, which are then further processed.Hydroxylation and halogen exchange:

The amino intermediates undergo hydroxylation, often facilitated by potassium hydroxide (KOH) in reflux conditions, to form phenolic compounds with halogen substitutions. The hydroxylation step is critical for introducing the phenolic functionality characteristic of mandelic acid derivatives.

Halogenation of Aromatic Precursors

The synthesis often begins with aromatic compounds such as benzene derivatives, which are halogenated to introduce chlorine and fluorine groups at specific positions:

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzene or substituted benzene | Chlorination (Cl₂, FeCl₃) | 3,5-Dichlorobenzene | Selective chlorination at positions 3 and 5 |

| 2 | 3,5-Dichlorobenzene | Nucleophilic substitution or halogen exchange | 3,5-Dichlorobenzene with fluorine | Fluorination via electrophilic or nucleophilic methods |

Note: Fluorination can be achieved through nucleophilic substitution using sources like potassium fluoride (KF) under high temperature or via electrophilic fluorination agents, depending on the specific substitution pattern required.

Hydroxylation and Side-Chain Functionalization

The phenolic intermediates are then subjected to side-chain modifications to introduce the hydroxymethyl group characteristic of mandelic acid:

Oxidation of side chains:

Aromatic hydroxylation or oxidation of side chains can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents, converting methyl groups into carboxylic acids.Formation of mandelic acid derivatives:

The phenolic intermediates undergo side-chain oxidation to yield the corresponding mandelic acid derivatives, with the halogen substitutions retained.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| A | 3,5-Dichlorobenzene | Cl₂, FeCl₃ | Electrophilic chlorination | 85 | Selective chlorination at 3,5-positions |

| B | 3,5-Dichlorobenzene | KF, HF | Nucleophilic fluorination | 70 | Fluorination at desired position |

| C | Halogenated benzene derivatives | NH₃ | Ammonolysis | 65 | Amination to form amino intermediates |

| D | Amino phenols | KOH, reflux | Hydroxylation | 75 | Formation of phenolic intermediates |

| E | Phenolic intermediates | Oxidants (KMnO₄) | Oxidation | 80 | Conversion to mandelic acid derivatives |

Research Findings and Optimization

Recent patents and research articles emphasize the importance of controlling halogenation selectivity and optimizing reaction conditions to maximize yield and purity:

- Selective halogenation is achieved through temperature control and choice of catalysts to prevent over-halogenation or positional isomer formation.

- Fluorination methods utilizing nucleophilic fluorides such as potassium fluoride in polar aprotic solvents improve fluorine incorporation efficiency.

- Hydroxylation and oxidation steps are optimized by adjusting pH and temperature to prevent degradation of sensitive halogen substituents.

Notes on Industrial Scale and Purity

- The synthesis of 3,5-Dichloro-2-fluoromandelic acid demands strict control over reaction conditions to prevent side reactions, especially during fluorination.

- Purification typically involves recrystallization from suitable solvents such as toluene or ethanol, ensuring high purity (>99%) necessary for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2-fluoromandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Dichloro-2-fluoromandelic acid has been investigated for its potential use in pharmaceuticals. Its structural similarity to mandelic acid allows it to participate in various biological interactions.

- Anticonvulsant Activity : Research has indicated that derivatives of mandelic acid exhibit anticonvulsant properties. For instance, studies have shown that modifications at specific positions on the mandelic acid structure can enhance anticonvulsant activity in rodent models . The presence of fluorine and chlorine atoms in this compound may influence its pharmacokinetic properties, potentially improving efficacy and reducing side effects.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The introduction of halogen atoms often enhances the lipophilicity of the compounds, which can improve their ability to penetrate bacterial membranes .

Agricultural Applications

The compound is also relevant in the field of agriculture, particularly as an intermediate in the synthesis of herbicides.

- Herbicide Development : Mandelic acid derivatives are known to serve as precursors for the synthesis of herbicides. For example, this compound can be transformed into active herbicidal agents through esterification and further chemical modifications . This application highlights its importance in developing environmentally friendly agricultural chemicals.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Synthesis of Fine Chemicals : The compound can be utilized to create various fine chemicals and intermediates due to its reactive functional groups. The chlorinated and fluorinated positions allow for selective reactions that can lead to diverse synthetic pathways .

- Case Studies : Several studies have documented the successful use of this compound in multi-step synthesis processes. For instance, it has been reported as an intermediate in the preparation of novel compounds with potential therapeutic effects .

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism by which 3,5-Dichloro-2-fluoromandelic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3,5-Dichloro-2-fluoromandelic acid and related halogenated aromatic compounds:

Key Observations:

Backbone Diversity: The target compound’s mandelic acid structure contrasts with the pyridine ring in 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid and the benzoic acid scaffold in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid. These differences influence solubility, acidity, and reactivity. 3',5'-Dichloro-2,2,2-trifluoroacetophenone lacks a carboxylic acid group, instead featuring a strongly electron-withdrawing trifluoroacetyl group, which enhances electrophilicity .

Halogen Substitution Patterns :

- The position of fluorine and chlorine atoms significantly impacts electronic properties. For example, fluorine at position 2 in the target compound may sterically hinder electrophilic substitution compared to fluorine at position 4 in the benzoic acid derivative .

Biologische Aktivität

3,5-Dichloro-2-fluoromandelic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on a mandelic acid backbone, which may influence its reactivity and interactions with biological systems.

Molecular Formula: C9H7Cl2F O2

Molecular Weight: 233.06 g/mol

CAS Number: 1806280-24-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoic acid with fluorinating agents under controlled conditions. The process may utilize inert solvents and catalysts to enhance yield and purity, followed by purification techniques such as crystallization or distillation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can modify the compound's binding affinity and reactivity, potentially affecting several biochemical pathways involved in cellular processes.

Biological Activities

Research into the biological activities of this compound has indicated several promising areas:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting cell wall synthesis or increasing membrane permeability .

- Anticonvulsant Potential: Some derivatives of related compounds have shown efficacy in seizure models, indicating a potential for this compound to act as an anticonvulsant agent. Further studies are needed to explore its effects in established animal models .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics of co-administered drugs or endogenous substrates .

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Efficacy Study: A study assessed the antibacterial activity of various halogenated mandelic acid derivatives. Results indicated that compounds with similar structures exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticonvulsant Activity Assessment: In a series of experiments using the maximal electroshock (MES) test on rodent models, certain derivatives demonstrated anticonvulsant properties comparable to established medications like phenytoin. This suggests a need for further exploration into the structure-activity relationship (SAR) for optimizing efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 3,5-Dichloromandelic acid | Chlorine substituents only | Moderate antibacterial activity |

| 2-Fluoromandelic acid | Fluorine substituent only | Limited biological activity |

| 3,5-Difluoromandelic acid | Two fluorine substituents | Enhanced reactivity; potential for increased activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.